Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)-
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Overview
Description
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonamide group, a cyanophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core This can be achieved through the sulfonation of benzene followed by aminationThe trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can interact with specific binding sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)benzenesulfonamide: This compound lacks the trifluoromethyl group but shares the cyanophenyl and benzenesulfonamide moieties.
Benzenesulfonamide, N-(4-cyanophenyl)-4-nitro-: This compound has a nitro group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design.
Properties
CAS No. |
107491-52-1 |
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Molecular Formula |
C14H9F3N2O2S |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-2-1-3-13(8-11)22(20,21)19-12-6-4-10(9-18)5-7-12/h1-8,19H |
InChI Key |
HNOSJIVHYZWJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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